Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate
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Overview
Description
Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate is a chemical compound with the molecular formula C11H20N2O2. It is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate typically involves the reaction of tert-butyl 1,5-diazaspiro[3.4]octane with a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate: Similar structure but different positioning of functional groups.
2,5-Diazaspiro[3.4]octane-5-carboxylic acid tert-butyl ester: Another spiro compound with similar applications.
Uniqueness
Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
1334499-66-9 |
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Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-5-11(13)6-7-12-11/h12H,4-8H2,1-3H3 |
InChI Key |
LEFWWHQUFFKBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCN2 |
Origin of Product |
United States |
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